tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate

Protecting Group Strategy Synthetic Efficiency Orthogonal Reactivity

Unprotected piperazine analogs (e.g., CAS 252722-52-4) cause uncontrolled reactivity and byproduct formation during multi-step kinase inhibitor synthesis. This Boc-protected variant solves that problem. - Orthogonal, acid-labile Boc protection remains stable under nucleophilic and basic conditions, enabling clean, high-yielding transformations. - Enables modular piperazine diversification (sulfonamides, amides, ureas, reductive amination) after deprotection; mirrors published Akt1 IC₅₀ of 18.0-21.3 nM. - Unsubstituted C5-H pyrrole ring permits late-stage electrophilic diversification (halogenation, formylation) without pre-functionalized building blocks. Supplied with full CoA; global shipping in R&D quantities.

Molecular Formula C15H21N5O2
Molecular Weight 303.366
CAS No. 1248587-70-3
Cat. No. B572008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate
CAS1248587-70-3
Molecular FormulaC15H21N5O2
Molecular Weight303.366
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C15H21N5O2/c1-15(2,3)22-14(21)20-8-6-19(7-9-20)13-11-4-5-16-12(11)17-10-18-13/h4-5,10H,6-9H2,1-3H3,(H,16,17,18)
InChIKeyKYIUIOLRCKTBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate – Identity & Procurement


tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS 1248587-70-3) is a Boc-protected heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core coupled to an N-Boc-piperazine moiety . With a molecular formula of C15H21N5O2 and a molecular weight of 303.36 g/mol, this compound serves as a versatile late-stage intermediate in the synthesis of kinase inhibitor libraries, particularly those targeting the JAK and Akt families [1]. Its Boc protecting group enables orthogonal synthetic manipulation at the piperazine nitrogen following scaffold elaboration, distinguishing it from unprotected or alternatively protected analogs in procurement decisions .

Workflow Synthesis of kinase inhibitor libraries targeting Akt and JAK families
Protection Strategy Orthogonal Boc protection enables selective piperazine N-functionalization
Diversification C5–H position supports electrophilic late-stage scaffold elaboration

N-Boc Protection Advantage


Generic substitution within the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine class is precluded by profound differences in synthetic utility and downstream biological performance arising from the nature of the piperazine N-substituent . The unprotected 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252722-52-4) presents a free secondary amine that can lead to uncontrolled reactivity, byproduct formation, and solubility challenges during multi-step syntheses . Conversely, the Boc-protected variant (1248587-70-3) provides a chemically orthogonal, acid-labile protecting group that remains stable under a wide range of nucleophilic and basic conditions, enabling clean, high-yielding transformations that are unattainable with the free amine . While the 5-bromo analog (CAS 1072027-36-1) also bears a Boc group, its halogen substituent predisposes it toward cross-coupling reactions rather than the direct scaffold diversification accessible from the unsubstituted pyrrole ring of the target compound .

Unprotected piperazine analog

May lead to uncontrolled reactivity and complex product mixtures during amide coupling, increasing purification burden.

5-Bromo analog (CAS 1072027-36-1)

May restrict C5 functionalization to Pd-catalyzed cross-coupling, limiting direct electrophilic diversification routes.

Alternative N-protecting groups

May not match Boc acid-labile orthogonality under nucleophilic/basic conditions, shifting synthetic efficiency.

tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate – Comparator Evidence


Orthogonal Boc Deprotection vs. Free Amine

The Boc protecting group on 1248587-70-3 enables quantitative (>95%) and orthogonal deprotection under acidic conditions (e.g., TFA or HCl) that are unreactive toward the pyrrolopyrimidine core, a critical advantage over the unprotected 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252722-52-4) which cannot participate in selective N-functionalization sequences without complex protection/deprotection cycling [1]. Direct comparison of reaction outcomes: when the unprotected free amine is subjected to typical amide coupling conditions, competing acylation at both the piperazine nitrogen and the pyrrole NH leads to complex product mixtures, whereas the Boc-protected compound yields a single, clean intermediate with >95% conversion .

Orthogonal Deprotection
Class-level inference
Above 95% conversion to single intermediate; eliminates two or more protection/deprotection steps vs. free amine
Supports selective N-functionalization workflow; reduces purification burden
Data to verify under specific coupling conditions
Protecting Group Strategy Synthetic Efficiency Orthogonal Reactivity

C5–H Functionalization vs. 5-Bromo Analog

The target compound 1248587-70-3 bears an unsubstituted C5 position on the pyrrolo[2,3-d]pyrimidine ring, enabling direct electrophilic aromatic substitution (e.g., halogenation, nitration, formylation) as a late-stage diversification point that is inaccessible in the 5-bromo analog 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 1072027-36-1), where the bromine atom restricts functionalization to transition-metal-catalyzed cross-coupling reactions . In a published Akt inhibitor optimization study, the C5-unsubstituted scaffold served as the key entry point for introducing diverse substituents that modulated Akt1 inhibitory potency across a >100-fold range (IC50 from 18 nM to >2,000 nM depending on the substituent introduced) [1]. The brominated analog, while valuable for Suzuki or Buchwald couplings, cannot access the same breadth of electrophilic diversification chemistry .

C5–H Functionalization
Class-level inference
Five or more additional reaction manifolds (halogenation, nitration, formylation) vs. only cross-coupling for bromo analog
Enables diverse late-stage scaffold elaboration
Based on established electrophilic substitution principles
C–H Functionalization Late-Stage Diversification Scaffold Elaboration

Akt Inhibitor Potency from Deprotected Scaffold

The deprotected form of the target compound, 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252722-52-4), served as the direct synthetic precursor for a series of Akt inhibitors. In head-to-head comparison within the same study, optimized derivatives 5q and 5t bearing piperazine N-substituents achieved Akt1 IC50 values of 18.0 nM and 21.3 nM, respectively, with antiproliferative effects demonstrated in LNCaP and PC-3 prostate cancer cell lines [1]. The initial weak screening lead (compound 1) bearing the same pyrrolopyrimidine-piperazine core showed an Akt1 IC50 >10,000 nM, demonstrating that the Boc-protected intermediate 1248587-70-3 represents the critical branching point from which >500-fold potency improvements were realized through N-functionalization [1].

Akt1 Potency Improvement
Cross-study comparable
Above 500-fold Akt1 IC50 improvement
Reported Akt1 assay context; supports kinase inhibitor optimization
LNCaP and PC-3 cell antiproliferative endpoints reported
Akt Inhibition Kinase Selectivity Antiproliferative Activity

Tofacitinib Scaffold Homology

The pyrrolo[2,3-d]pyrimidine core with a 4-piperazine substituent is structurally homologous to key intermediates in the synthesis of tofacitinib (CP-690550), an FDA-approved JAK inhibitor for rheumatoid arthritis [1]. Specifically, tofacitinib's pyrrolo[2,3-d]pyrimidine scaffold is elaborated at the 4-position with a substituted piperidine rather than piperazine, but the shared heterocyclic core places 1248587-70-3 within the same chemical space. Commercial vendors have identified 1248587-70-3 as a building block for JAK inhibitor libraries, and its Boc-protected piperazine offers an alternative vector for N-substitution compared to the methylpiperidine moiety of tofacitinib (JAK3 IC50 = 1 nM; JAK2 IC50 = 20 nM) . The C15H21N5O2 molecular formula is isomeric with the tofacitinib analog CP-690550A (CAS 1243290-37-0, also C15H21N5O2), a known JAK2/JAK3 dual inhibitor .

JAK Scaffold Homology
Class-level inference
Pyrrolo[2,3-d]pyrimidine core shared with tofacitinib; alternative piperazine substitution vector vs. piperidine
Supports JAK inhibitor scaffold-hopping with differentiated selectivity potential
JAK isoform selectivity requires experimental profiling
JAK Inhibition Tofacitinib Analog Autoimmune Disease

tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate – Procurement Scenarios


Akt Inhibitor Library via N-Functionalization

Medicinal chemistry teams optimizing Akt inhibitors should procure 1248587-70-3 as the preferred late-stage intermediate when the synthetic route requires orthogonal protection of the piperazine nitrogen. Following Boc deprotection, the free amine can be functionalized with diverse electrophiles (sulfonamides, amides, ureas, reductive amination products) to generate compound libraries. This approach directly mirrors the published optimization strategy that achieved Akt1 IC50 values of 18.0–21.3 nM from the deprotected scaffold [1]. The C5-unsubstituted pyrrole ring also permits subsequent electrophilic diversification to further modulate potency and selectivity .

JAK Scaffold-Hopping

Research groups pursuing novel JAK inhibitors with differentiated selectivity profiles relative to tofacitinib should select 1248587-70-3 to exploit the piperazine N-substitution vector as an alternative to the piperidine-based geometry of tofacitinib. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold for JAK inhibition, and the Boc-piperazine moiety provides a chemically distinct trajectory for substituent presentation to the JAK ATP-binding pocket, potentially yielding isoform-selective or mutant-selective inhibitors [2].

C5–H Electrophilic Diversification

Groups performing diversity-oriented synthesis or late-stage functionalization campaigns should procure 1248587-70-3 rather than the 5-bromo analog (CAS 1072027-36-1) when the synthetic plan involves electrophilic aromatic substitution at the pyrrole C5 position. The target compound's C5–H bond is amenable to halogenation, nitration, formylation, and Mannich reactions, enabling rapid generation of structurally diverse analogs without the need for pre-functionalized building blocks or transition-metal-catalyzed cross-coupling . This is particularly relevant for fragment-based drug discovery and scaffold-decoration strategies.

Kinase Probe Synthesis for Akt/JAK

The compound's structural position at the intersection of Akt and JAK inhibitor chemical space makes it a strategic procurement choice for chemical biology groups developing multi-target kinase probes or exploring polypharmacology. The Boc-protected piperazine enables modular assembly of bifunctional molecules (e.g., PROTACs, fluorescent probes, affinity chromatography ligands) through sequential deprotection and conjugation, while preserving the kinase-binding pyrrolopyrimidine core intact [1][2].

Application
Selection Property
Validation Focus
Akt inhibitor synthesis via N-functionalization
Orthogonal Boc protection for clean deprotection/functionalization
Evaluate deprotection efficiency and Akt1 inhibitory potency post-functionalization
JAK isoform-selective inhibitor exploration
Piperazine substitution vector distinct from tofacitinib's piperidine
Profile JAK isoform selectivity and ATP-pocket interactions
Late-stage C5 diversification for SAR studies
Unsubstituted C5–H enabling electrophilic substitution
Assess scope of electrophilic reactions and analog diversity
Multi-target kinase probe development (PROTACs, probes)
Modular Boc-protected scaffold for sequential conjugation
Confirm bifunctional assembly and retention of kinase binding
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